molecular formula C32H62N14O9 B12593633 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine CAS No. 647865-18-7

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine

Cat. No.: B12593633
CAS No.: 647865-18-7
M. Wt: 786.9 g/mol
InChI Key: VRMHJIRPVOIPBQ-LLINQDLYSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, alanine, serine, leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
  • L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

647865-18-7

Molecular Formula

C32H62N14O9

Molecular Weight

786.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H62N14O9/c1-17(2)14-22(27(52)41-15-24(48)49)45-30(55)23(16-47)46-25(50)18(3)42-28(53)20(9-6-12-39-31(35)36)44-29(54)21(10-7-13-40-32(37)38)43-26(51)19(34)8-4-5-11-33/h17-23,47H,4-16,33-34H2,1-3H3,(H,41,52)(H,42,53)(H,43,51)(H,44,54)(H,45,55)(H,46,50)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

VRMHJIRPVOIPBQ-LLINQDLYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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